molecular formula C17H23NO2 B2775908 Cyclopropyl(3-(4-methoxyphenyl)azepan-1-yl)methanone CAS No. 1797027-23-6

Cyclopropyl(3-(4-methoxyphenyl)azepan-1-yl)methanone

Cat. No. B2775908
CAS RN: 1797027-23-6
M. Wt: 273.376
InChI Key: NHVRNYUDNSIPAZ-UHFFFAOYSA-N
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Description

“Cyclopropyl(3-(4-methoxyphenyl)azepan-1-yl)methanone” is a complex organic compound. It contains a cyclopropyl group (a three-membered carbon ring), a 4-methoxyphenyl group (a phenyl ring with a methoxy group at the 4th position), and an azepan-1-yl group (a seven-membered nitrogen-containing ring). The methanone indicates a carbonyl group (C=O) is also present .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the cyclopropyl group, the azepan ring, and the attachment of the 4-methoxyphenyl group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The cyclopropyl group and azepan ring would add significant three-dimensionality to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The carbonyl group is typically quite reactive and could undergo various reactions such as nucleophilic addition or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the overall charge distribution would all influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Analysis and Identification in Unregulated Drugs

A study conducted in the Tokyo area identified new compounds in commercial products, including azepane isomers related to Cyclopropyl(3-(4-methoxyphenyl)azepan-1-yl)methanone, highlighting its relevance in forensic toxicology for the detection and analysis of unregulated drug components (Nakajima et al., 2012).

Synthesis of Cyclopentenone Derivatives

Research on the synthesis of trans-4,5-disubstituted cyclopentenone derivatives involved reactions that could be related to the structural manipulation of compounds similar to Cyclopropyl(3-(4-methoxyphenyl)azepan-1-yl)methanone, demonstrating its potential in organic synthesis and medicinal chemistry applications (Reddy et al., 2012).

Ring Opening of Activated Cyclopropanes

Studies have explored the ring opening of activated cyclopropanes under acidic and basic conditions, which could be relevant to understanding the reactivity and transformation of Cyclopropyl(3-(4-methoxyphenyl)azepan-1-yl)methanone in various chemical environments (Lim et al., 2002).

Antitubercular Activities

A series of compounds, including those structurally related to Cyclopropyl(3-(4-methoxyphenyl)azepan-1-yl)methanone, have been synthesized and evaluated for their antitubercular activities. These compounds showed promising results against Mycobacterium tuberculosis, indicating the potential of Cyclopropyl(3-(4-methoxyphenyl)azepan-1-yl)methanone derivatives in tuberculosis treatment (Bisht et al., 2010).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it. This includes wearing appropriate personal protective equipment and following safe laboratory practices .

Future Directions

Given the complexity of this compound, it could be of interest in various fields such as medicinal chemistry or materials science. Further studies could explore its synthesis, properties, and potential applications .

properties

IUPAC Name

cyclopropyl-[3-(4-methoxyphenyl)azepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c1-20-16-9-7-13(8-10-16)15-4-2-3-11-18(12-15)17(19)14-5-6-14/h7-10,14-15H,2-6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVRNYUDNSIPAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl(3-(4-methoxyphenyl)azepan-1-yl)methanone

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